

2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis from 3-diethylaminophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid
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Synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, a key intermediate in the manufacturing of various organic molecules, including the UVA filter Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB).^[1] The primary and most established method for this synthesis is the Friedel-Crafts acylation of 3-diethylaminophenol with phthalic anhydride.^{[2][3]} This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the experimental workflow.

Chemical and Physical Properties

2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid is a light-colored powder with the following properties:

Property	Value
Molecular Formula	C ₁₈ H ₁₉ NO ₄ [4] [5] [6] [7] [8]
Molecular Weight	313.35 g/mol [5] [6] [7] [8]
Melting Point	180°C (decomposition) [4] [9]
Appearance	Light colored powder [4]
Solubility	Soluble in Dimethylformamide [4]
CAS Number	5809-23-4 [4] [5]

Synthesis via Friedel-Crafts Acylation

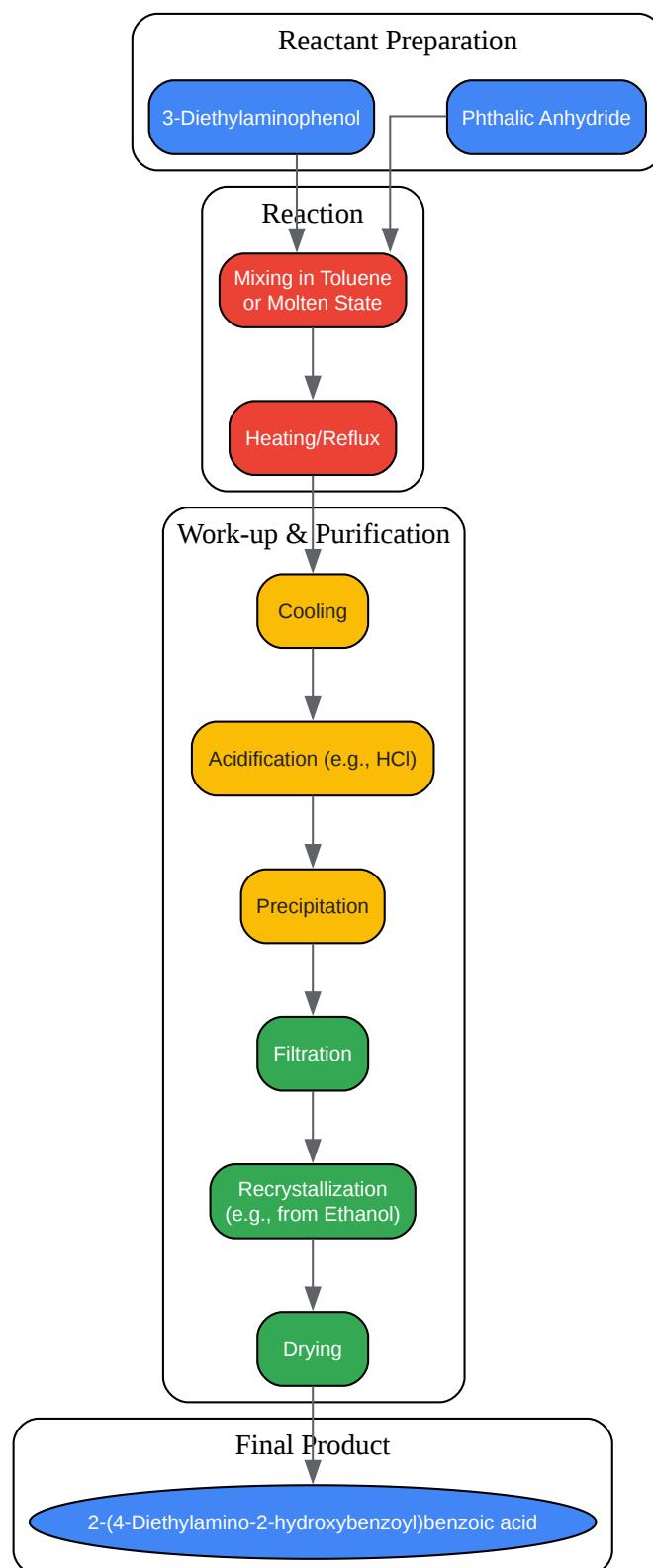
The core of the synthesis involves the electrophilic aromatic substitution reaction between 3-diethylaminophenol and phthalic anhydride.[\[2\]](#)[\[3\]](#) The reaction is typically carried out in a suitable solvent, such as toluene, or under molten conditions to reduce the environmental impact.[\[10\]](#)[\[11\]](#)

Reaction Mechanism

The Friedel-Crafts acylation mechanism proceeds through the formation of an acylium ion intermediate from phthalic anhydride, which then attacks the electron-rich aromatic ring of 3-diethylaminophenol. The diethylamino group and the hydroxyl group on the phenol ring are activating groups, directing the substitution to the ortho and para positions. The major product formed is the result of acylation at the position ortho to the hydroxyl group and para to the diethylamino group.

Experimental Workflow

The general workflow for the synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid is outlined below.



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Experimental workflow for the synthesis.

Detailed Experimental Protocols

Two primary protocols are presented here: a solvent-based method using toluene and a molten-state method.

Protocol 1: Synthesis in Toluene

This method is a common approach utilizing an organic solvent for the reaction medium.[3][12]

Materials:

Reagent	Molar Mass (g/mol)	Amount	Moles
3-Diethylaminophenol	165.23	99 g	0.60
Phthalic Anhydride	148.12	93.2 g	0.63
Toluene	-	460 ml	-
n-Hexanol	-	2 x 90 ml	-

Procedure:

- To a 500 ml four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 99 g (0.60 mol) of 3-diethylaminophenol, 93.2 g (0.63 mol) of phthalic anhydride, and 460 ml of toluene under a nitrogen atmosphere.[3]
- Heat the mixture to reflux temperature.[3]
- After 2 hours of reaction, distill off approximately 300 g of toluene over 30 minutes.[3]
- Continue to stir the mixture under reflux for an additional 3 hours.[3]
- Cool the reaction mixture to room temperature.[3]
- Filter the resulting precipitate by suction.[3]

- Wash the filter cake successively with 90 ml of toluene and then with 2 x 90 ml of n-hexanol. [3]
- The resulting hexanol-moist acid can be used directly in subsequent reactions or dried. The yield of the pink-colored 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid is approximately 169 g (90%).[3]

Protocol 2: Molten-State Synthesis

This method offers a greener alternative by minimizing the use of organic solvents.[10]

Materials:

Reagent	Molar Ratio
3-N,N-diethylaminophenol	1
Phthalic Anhydride	1 - 1.4

Procedure:

- In a three-neck flask equipped with a stirrer and reflux device, add 3-N,N-diethylaminophenol and phthalic anhydride.[10]
- Heat the mixture to 100-130°C with stirring, allowing the reactants to melt and react.[10]
- Continue heating until a large amount of solid product forms.[10]
- Stop heating and allow the solid to cool slightly.[10]
- Add a small amount of toluene to disperse the solid and continue the reaction with heating and stirring for 2-5 hours.[10]
- After the reaction, cool the mixture to approximately 60°C and adjust the pH to 8-12 by adding a NaOH solution.[10]
- Heat the mixture to about 90°C and stir for 1-3 hours.[10]

- Cool the mixture and dissolve the solid in an appropriate amount of water.[10]
- Separate the upper toluene layer.[10]
- Acidify the aqueous layer by dropwise addition of dilute hydrochloric acid to a pH of 3-6, causing the product to precipitate.[10]
- Collect the solid by suction filtration.[10]
- Recrystallize the product from a mixture of toluene and absolute ethanol (1:1) and dry to obtain the final product.[10]

Characterization Data

The synthesized 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid can be characterized using various spectroscopic methods.

Analysis	Data
¹ H-NMR (500 MHz, CDCl ₃)	δ 12.65 (s, 1H), 8.07 (dd, 1H), 7.58 (td, 1H), 7.51 (td, 1H), 7.34 (dd, 1H), 6.91 (d, 1H), 6.11 (d, 1H), 6.03 (dd, 1H), 3.37 (q, 4H), 1.18 (t, 6H) [9][12]
¹³ C-NMR (125 MHz, CDCl ₃)	δ 199.0, 167.5, 165.2, 153.6, 140.6, 134.6, 131.6, 130.4, 129.5, 128.9, 127.6, 110.1, 103.5, 96.7, 44.5, 12.5[12]
HRMS (EI)	Calculated for C ₁₈ H ₁₉ NO ₄ [M] ⁺ : 313.1314, Found: 313.1313[12]

Conclusion

The synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid from 3-diethylaminophenol is a well-established process crucial for various industrial applications. The Friedel-Crafts acylation route, with its variations in solvent usage, offers flexibility for different manufacturing scales and environmental considerations. The provided protocols and characterization data

serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

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- To cite this document: BenchChem. [2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis from 3-diethylaminophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346793#2-4-diethylamino-2-hydroxybenzoyl-benzoic-acid-synthesis-from-3-diethylaminophenol>]

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